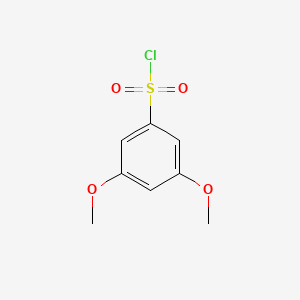![molecular formula C14H8Cl2F3N5 B2903006 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085689-80-9](/img/structure/B2903006.png)
3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is a synthetic compound known for its unique chemical structure and significant applications in various fields of scientific research. This compound is characterized by the presence of a tetrazolyl group, chlorinated phenyl ring, and trifluoromethyl group attached to a pyridine ring, lending it distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)pyridine and 3-chlorobenzyl bromide.
Formation of Intermediate: : The reaction between 2-chloro-5-(trifluoromethyl)pyridine and a nucleophile leads to the formation of an intermediate.
Addition of Tetrazole Group: : The intermediate reacts with sodium azide under acidic conditions to form the tetrazole ring.
Final Coupling: : The intermediate product is coupled with 3-chlorobenzyl bromide in the presence of a base, completing the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocol. Optimization of reaction conditions, including temperature, pressure, and use of catalysts, is critical to achieve high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions under strong oxidizing agents, leading to potential degradation products.
Reduction: : Reductive reactions can modify the tetrazole ring and the chlorinated phenyl ring.
Substitution: : Halogen exchange reactions can occur at the chlorine sites in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: : Derivatives with altered oxidation states on the phenyl ring and pyridine ring.
Reduction: : Reduced tetrazole derivatives.
Substitution: : Halogen-substituted analogs with varying functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: : It is studied for its interactions with biological macromolecules, particularly enzymes and receptors, aiding in the development of new bioactive molecules.
Medicine: : The compound shows potential as a pharmacophore in drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: : It is employed in material science research, contributing to the development of advanced materials with specific functional properties.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and DNA. The presence of the tetrazole and chlorinated phenyl ring allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity.
類似化合物との比較
Similar compounds include:
2-chloro-5-(trifluoromethyl)pyridine: : Lacks the tetrazole and chlorinated phenyl ring, making it less versatile in biological applications.
3-chlorophenyl tetrazole: : Absence of the pyridine and trifluoromethyl groups limits its chemical reactivity.
5-(trifluoromethyl)-2-pyridyl azide: : The azide group offers different reactivity compared to the tetrazole ring.
In comparison, 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine boasts a unique combination of functional groups that enhance its applicability across various scientific fields.
特性
IUPAC Name |
3-chloro-2-[(S)-(3-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-9-3-1-2-7(4-9)11(13-21-23-24-22-13)12-10(16)5-8(6-20-12)14(17,18)19/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXUUHVGRNBA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
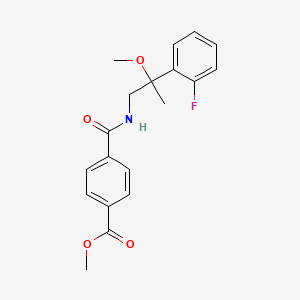
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)
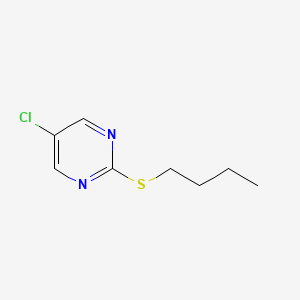
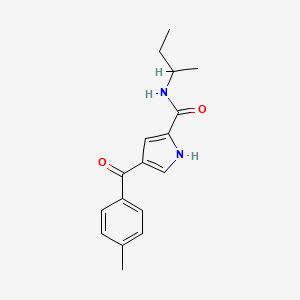
![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)
![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
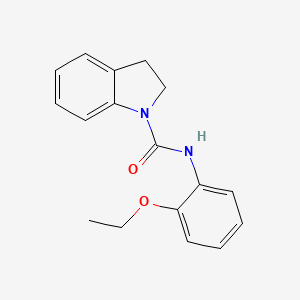
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)
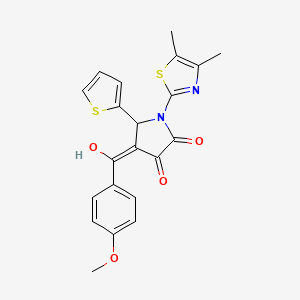
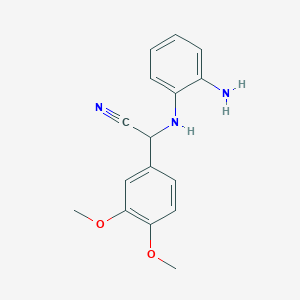
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2902942.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
